molecular formula C21H22ClN5OS B2510014 1-(4-(2-Chlorophenyl)piperazin-1-yl)-2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)ethanone CAS No. 1226444-37-6

1-(4-(2-Chlorophenyl)piperazin-1-yl)-2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)ethanone

Cat. No. B2510014
CAS RN: 1226444-37-6
M. Wt: 427.95
InChI Key: UQSDPARDFJGGAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(2-Chlorophenyl)piperazin-1-yl)-2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)ethanone is a useful research compound. Its molecular formula is C21H22ClN5OS and its molecular weight is 427.95. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(2-Chlorophenyl)piperazin-1-yl)-2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(2-Chlorophenyl)piperazin-1-yl)-2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Activities

Compounds with structural similarities to the mentioned chemical have been designed and synthesized, showing moderate to significant antibacterial and antifungal activities in vitro. For instance, azole-containing piperazine derivatives demonstrated broad-spectrum antimicrobial efficacy against various strains, showcasing activities comparable to standard drugs like chloramphenicol and fluconazole (Gan, Fang, & Zhou, 2010).

Antitumor and Cytotoxic Activities

Research on piperazine derivatives bearing the 1,2,4-triazine moiety has indicated promising antiproliferative effects against breast cancer cells, with some derivatives showing significant activity comparable to cisplatin, a known anticancer drug (Yurttaş, Demirayak, Ilgın, & Atlı, 2014). Additionally, compounds incorporating piperazine and displaying antitumor activities have been synthesized, revealing potential for DNA methylation processes in tumor cells, thus offering a pathway for cancer treatment research (Hakobyan et al., 2020).

Antimicrobial and Antiviral Activities

Newly synthesized pyridine derivatives, including those with a piperazine moiety, have shown variable and modest activity against bacteria and fungi, suggesting their potential as antimicrobial agents (Patel, Agravat, & Shaikh, 2011). Furthermore, derivatives have been evaluated for their anti-HIV activity, indicating the potential of piperazine-based compounds in the development of non-nucleoside reverse transcriptase inhibitors for HIV treatment (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

Anti-inflammatory Activities

Research into sulfonamide and amide derivatives of piperazine incorporating various moieties has also highlighted their potential for anti-inflammatory activities. Specifically, some compounds have demonstrated significant in vitro and in vivo anti-inflammatory effects, suggesting their utility in developing new anti-inflammatory agents (Ahmed, Molvi, & Khan, 2017).

properties

IUPAC Name

1-[4-(2-chlorophenyl)piperazin-1-yl]-2-[2-[(6-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5OS/c1-15-5-4-8-19(23-15)25-21-24-16(14-29-21)13-20(28)27-11-9-26(10-12-27)18-7-3-2-6-17(18)22/h2-8,14H,9-13H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSDPARDFJGGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(2-Chlorophenyl)piperazin-1-yl)-2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.